Potassium deuteroxide
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/K.H2O/h;1H2/q+1;/p-1/i/hD | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYUFKZDYYNOTN-DYCDLGHISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HKO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179314 | |
| Record name | Potassium deuteroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.112 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24572-01-8 | |
| Record name | Potassium hydroxide (K(OD)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24572-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium deuteroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024572018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium deuteroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium deuteroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational Concepts of Deuterium Isotopologues in Chemical Sciences
The scientific importance of potassium deuteroxide is intrinsically linked to the principles of isotopic substitution. Isotopes are variants of a particular chemical element which differ in neutron number, and consequently in nucleon number. wikipedia.org While isotopes of an element share the same number of protons and electrons, and thus similar chemical properties, the difference in mass can lead to observable variations in reaction rates and equilibria, known as the kinetic isotope effect. ebsco.comwikipedia.org
Deuterium (B1214612) (²H or D), the stable isotope of hydrogen with a nucleus containing one proton and one neutron, was discovered in 1931 by American chemist Harold C. Urey and his associates. britannica.comwikipedia.org This discovery, which earned Urey the Nobel Prize in Chemistry in 1934, opened a new frontier in chemical sciences. britannica.comamnh.org Molecules that differ only in their isotopic composition are known as isotopologues. For instance, water (H₂O) has several isotopologues, including semi-heavy water (HDO) and heavy water (D₂O). wikipedia.org
The doubling of mass when replacing protium (B1232500) (¹H) with deuterium leads to the most pronounced kinetic isotope effects among all stable isotopes. wikipedia.org This effect arises primarily from the lower zero-point vibrational energy of a C-D bond compared to a C-H bond, making the C-D bond stronger and more difficult to break. nih.gov This fundamental difference is exploited by researchers to probe reaction mechanisms and to enhance the metabolic stability of pharmaceuticals. nih.govnih.gov
Historical Development and Research Trajectories of Potassium Deuteroxide
Synthetic Preparation of this compound and Deuterium Oxide Solvents
This compound is the deuterated analogue of potassium hydroxide (KOH), where deuterium replaces protium (B1232500) (the common isotope of hydrogen). ontosight.ai It is typically prepared through the reaction of potassium metal, potassium oxide, or potassium hydride with deuterium oxide (D₂O). Commercially, it is often available as a solution in D₂O. ugr.es
Deuterium oxide, or heavy water, is the cornerstone for producing this compound and other deuterated compounds. byjus.combrainkart.com While naturally occurring in water at a low concentration (approximately 150 ppm), its isolation requires significant enrichment. atamanchemicals.com Historically, the electrolysis of water was a primary method, where the preferential electrolysis of H₂O over D₂O concentrates the latter. britannica.com Modern, more cost-effective methods include the Girdler sulfide (B99878) process, which utilizes isotopic exchange between hydrogen sulfide and water at different temperatures, and fractional distillation, which separates H₂O and D₂O based on their different boiling points. atamanchemicals.combritannica.com These processes can yield deuterium oxide with a purity exceeding 99%. atamanchemicals.com
This compound-Mediated Deuterium Labeling Strategies in Organic Synthesis
This compound is a widely employed base catalyst for hydrogen-deuterium (H/D) exchange reactions, a direct method for introducing deuterium into organic molecules. nih.govosti.gov This approach is particularly valuable for its operational simplicity and the use of D₂O as an inexpensive and readily available deuterium source. snnu.edu.cn The basicity of KOD facilitates the deprotonation of carbon atoms, especially those adjacent to activating groups, leading to the formation of a carbanion that is subsequently quenched by D₂O to incorporate a deuterium atom. nih.gov
Regioselective Deuteration Pathways
The strategic placement of deuterium atoms at specific molecular positions, known as regioselective deuteration, is crucial for many applications. This compound, often in conjunction with other catalysts or directing groups, enables such specific labeling.
Base-catalyzed H/D exchange using KOD is inherently regioselective for acidic C-H bonds. For instance, carbons alpha to carbonyl groups in ketones, aldehydes, esters, and carboxylic acids are readily deuterated through keto-enol or keto-enolate equilibria. nih.govosti.gov Similarly, terminal alkynes can be selectively deuterated at the sp-hybridized carbon. osti.gov
In a metal-free approach, the deuteration of specific hydroxyquinolines has been achieved using a KOD solution in D₂O. researchgate.netingentaconnect.comeurekaselect.com This method provides a green and cost-effective tool for isotopic labeling under ambient conditions. researchgate.netingentaconnect.com Furthermore, the combination of KOD with zinc has been shown to facilitate the reductive deuteration of ketones to alcohols while also promoting aromatic H/D exchange. acs.org The regioselectivity of deuteration in aromatic systems can be influenced by directing groups. For example, ortho-deuteration of benzoic acids and sulfonamides has been achieved using various catalytic systems. snnu.edu.cn
A summary of KOD-mediated regioselective deuteration is presented below:
| Substrate Type | Position of Deuteration | Additional Reagents/Conditions |
| Ketones, Aldehydes, Esters | α-position | D₂O |
| Terminal Alkynes | sp-hybridized carbon | D₂O |
| Hydroxyquinolines | Specific ring positions | D₂O |
| Ketones (reductive deuteration) | Aromatic rings and alcohol C-H | Zn, D₂O |
| Benzoic acids, Sulfonamides | ortho-position | Various catalysts |
Stereospecific Deuteration Approaches
Controlling the three-dimensional arrangement of atoms during deuteration, or stereospecific deuteration, adds another layer of precision to isotopic labeling. This is particularly important in the synthesis of chiral molecules and for probing enzymatic reaction mechanisms. nih.gov
While base-catalyzed exchange with KOD can sometimes lead to racemization at chiral centers, specific methodologies have been developed to achieve stereospecific outcomes. For instance, the deuteration of α-amino acids can be achieved with stereoretention or inversion depending on the chosen catalytic system and reaction conditions. nih.gov The use of chiral phase-transfer catalysts in conjunction with KOD in D₂O has enabled the enantioselective synthesis of α-C-deuterated amino acid derivatives. nih.gov
In some cases, the substrate's inherent structure directs the stereochemical outcome. For example, the deuteration of testosterone (B1683101) in the presence of sodium deuteroxide in deuterated methanol (B129727) leads to labeling at specific positions with a degree of stereochemical preference. rsc.org Ruthenium nanoparticles have been used for the regioselective and stereospecific deuteration of bioactive aza compounds. acs.orgnih.gov
Optimization of Deuterium Incorporation Efficiency in KOD-Catalyzed Reactions
Maximizing the percentage of deuterium incorporated at the target site is a key objective in deuteration reactions. The efficiency of KOD-catalyzed deuteration can be influenced by several factors, including reaction time, temperature, the concentration of KOD and the substrate, and the isotopic purity of the D₂O solvent.
Reaction optimization often involves systematically varying these parameters. For example, in the deuteration of benzylic alcohols using a ruthenium pincer catalyst and a base, mild heating to 60–100 °C was found to be sufficient to achieve up to 95% deuterium incorporation. nih.govmdpi.com The ratio of D₂O to the substrate can also be critical; a higher ratio generally leads to higher deuterium incorporation. nih.gov
The choice of solvent can also play a role. While D₂O is the most common deuterium source, other deuterated solvents like acetone-d₆ have been used. nih.govmdpi.com In some cases, co-solvents are employed to improve the solubility of the substrate. The presence of additives can also enhance efficiency. For instance, the use of 18-crown-6 (B118740) with K₂CO₃ has been shown to catalyze the selective H/D exchange of heteroarenes. osti.gov
Recent research has also explored enzymatic approaches to deuteration, where photodecarboxylases have been engineered to catalyze the decarboxylative deuteration of carboxylic acids using D₂O as the deuterium source, achieving high deuterium incorporation. nih.gov
A table summarizing factors affecting deuterium incorporation efficiency is provided below:
| Factor | Effect on Deuterium Incorporation | Example |
| Temperature | Increasing temperature generally increases reaction rate and incorporation, but can also lead to side reactions. | Mild heating (60-100 °C) optimized deuteration of benzylic alcohols. nih.govmdpi.com |
| Reaction Time | Longer reaction times usually lead to higher incorporation, up to an equilibrium point. | Prolonged reaction times are often required for less acidic C-H bonds. acs.org |
| D₂O Concentration | A higher molar excess of D₂O relative to the substrate increases the probability of deuteration. | The degree of deuteration depends on the D₂O/alcohol ratio. nih.gov |
| Catalyst Loading | Increasing catalyst concentration can increase the reaction rate. | Optimization of catalyst loading is crucial for efficient H/D exchange. nih.gov |
| Base Strength/Concentration | A stronger base or higher concentration can increase the rate of deprotonation. | KOD is a strong base favoring H/D exchange. ontosight.ai |
| Additives | Phase-transfer catalysts or crown ethers can enhance reactivity and solubility. | 18-crown-6 improves the efficiency of K₂CO₃-catalyzed deuteration. osti.gov |
Crystallographic and Structural Investigations Utilizing Potassium Deuteroxide
Neutron Diffraction for Deuterium (B1214612) Atom Localization and Hydrogen Bonding Analysis
Neutron diffraction is a powerful technique for determining the crystal structure of materials, offering distinct advantages over X-ray diffraction, particularly in the localization of light atoms like hydrogen and its isotope, deuterium. The significant difference in the coherent neutron scattering lengths of hydrogen (-3.74 fm) and deuterium (6.67 fm) makes deuterium labeling a highly effective strategy for enhancing the visibility of hydrogen positions in a crystal lattice. Potassium deuteroxide, as a readily available source of deuterium, is instrumental in the preparation of deuterated single crystals and powders for such investigations.
The use of this compound in the growth of deuterated crystals allows for precise structural characterization. A prime example is the study of potassium dihydrogen phosphate (B84403), K(H₁₋ₓDₓ)₂PO₄ (DKDP), a material with significant applications in nonlinear optics and electro-optics. By growing DKDP crystals from solutions with varying levels of deuteration, researchers can systematically study the influence of deuterium content on the crystal structure. frontiersin.orgresearchgate.net
Neutron powder diffraction, coupled with Rietveld refinement, is a key technique for accurately determining the degree of deuteration in DKDP crystals. frontiersin.org The larger neutron scattering length of deuterium compared to other atoms in the DKDP crystal makes this technique particularly sensitive to the deuterium content. researchgate.net Studies have shown that the level of deuterium incorporated into the crystal (Dc) is directly related to the deuteration level of the growth solution (Ds). researchgate.net
Table 1: Deuterium Content in DKDP Crystals Grown from Solutions with Different Deuteration Levels
| Solution Deuteration Level (Ds) (%) | Crystal Deuteration Level (Dc) (%) |
|---|---|
| 0 | 0 |
| 40 | 38.5 |
| 55 | 53.2 |
| 65 | 63.1 |
| 80 | 78.9 |
| 92 | 90.7 |
| 98 | 97.1 |
| 99.5 | 98.6 |
This table presents data on the deuterium content of DKDP crystals as determined by neutron powder diffraction, corresponding to the deuteration level of the solution from which they were grown. researchgate.net
These neutron diffraction studies provide detailed information on bond lengths and angles, revealing the subtle structural changes that occur upon deuteration. This information is crucial for understanding the structure-property relationships in these functional materials.
In situ neutron diffraction is a powerful tool for studying the structural evolution of electrode materials within an operating electrochemical cell, such as a battery. researchgate.netnih.govdtu.dk A significant challenge in these experiments is the high incoherent scattering of neutrons by hydrogen atoms present in the organic electrolytes, which leads to a high background signal and poor data quality. whiterose.ac.uknih.gov To overcome this, deuterated electrolytes are employed to significantly improve the signal-to-noise ratio. whiterose.ac.uknih.gov
While much of the research has focused on lithium-ion batteries using deuterated organic carbonate-based electrolytes, the principles are directly applicable to other battery chemistries, such as potassium-ion batteries. nih.govdtu.dk In a potassium-ion battery, an aqueous electrolyte based on this compound (KOD) in heavy water (D₂O) could be used. The use of a KOD electrolyte would dramatically reduce the background scattering, enabling clearer observation of the structural changes in the anode and cathode materials during charging and discharging. This allows for the precise tracking of potassium ion insertion and extraction from the host lattices, providing fundamental insights into the reaction mechanisms and degradation processes. whiterose.ac.uk The development of specialized electrochemical cells for operando neutron diffraction allows for the collection of high-quality data from functioning batteries, revealing real-time information on phase transitions, lattice parameter changes, and lithium/potassium occupancy in the electrodes. frontiersin.orgresearchgate.net
X-ray Diffraction Studies on Deuterated Crystal Structures
For instance, X-ray diffraction analysis of deuterated potassium dihydrogen phosphate (DKDP) single-crystalline fibers has revealed the existence of both tetragonal and a new monoclinic phase. researchgate.net The ability to grow these different crystalline forms is influenced by the presence of deuterium. XRD is used to determine the lattice parameters of these phases, providing fundamental structural information. researchgate.net In studies comparing protonated and deuterated compounds, XRD can reveal small shifts in diffraction peaks, indicating subtle changes in the unit cell dimensions due to the isotope effect. nih.gov
Table 2: Comparison of Crystal Structures of KDP and DKDP
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| KDP (tetragonal) | Tetragonal | I-42d | 7.453 | 7.453 | 6.974 | 90 |
| DKDP (tetragonal) | Tetragonal | I-42d | 7.470 | 7.470 | 6.977 | 90 |
| DKDP (monoclinic) | Monoclinic | P2₁/c | 14.6571 | 4.5187 | 18.6962 | 108.030 |
This table presents representative lattice parameters for potassium dihydrogen phosphate (KDP) and its deuterated analogue (DKDP) in different crystal phases as determined by X-ray diffraction. researchgate.net
The synthesis of high-quality single crystals is a prerequisite for single-crystal XRD analysis. This compound, as part of the deuterated solvent system, plays a role in the crystallization process of deuterated compounds, enabling the growth of crystals suitable for detailed structural elucidation.
Pressure-Induced Phase Transitions and Structural Dynamics in Deuterated Analogues
The study of materials under high pressure provides valuable insights into their structural stability and can lead to the discovery of new phases with novel properties. When combined with deuteration, high-pressure studies can reveal the role of hydrogen/deuterium bonding in phase transitions. This compound is used to synthesize the deuterated analogues for these investigations.
High-pressure X-ray and neutron diffraction studies on deuterated potassium dihydrogen phosphate (DKDP) have revealed a series of pressure-induced phase transitions. researchgate.net For example, at room temperature, DKDP undergoes a transition from phase IV to phases VI and VI' at approximately 7.5 GPa and 19 GPa, respectively. researchgate.net Upon decompression, a further transition to phase VII is observed before it reverts to phase II. researchgate.net These studies allow for the determination of the crystal systems of these high-pressure phases and the volume changes associated with the transitions. researchgate.net
The application of pressure can also induce amorphization (loss of crystalline structure). In the case of KDP, the high-pressure phase VI' becomes amorphous when compressed to 73 GPa. researchgate.net Interestingly, this pressure-induced amorphization is reversible, with the material recrystallizing upon decompression. researchgate.net Comparing the high-pressure behavior of protonated and deuterated compounds helps to elucidate the influence of the hydrogen bond on the stability of the crystal lattice and the mechanisms of phase transitions. High-pressure neutron diffraction is particularly powerful in this regard, as it can directly probe the positions of deuterium atoms and how they change under compression. frontiersin.org
Kinetic Isotope Effects Kie and Reaction Mechanistic Elucidation with Potassium Deuteroxide
Primary Kinetic Isotope Effects in KOD-Catalyzed Reactions
Primary kinetic isotope effects are a direct consequence of the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning more energy is required to break it. This results in a slower reaction rate when a deuterium (B1214612) is involved in bond cleavage during the rate-determining step, leading to a kH/kD ratio greater than 1. libretexts.orgprinceton.edu
Potassium deuteroxide is frequently employed as a base to catalyze reactions involving the abstraction of a proton from a carbon acid. In these reactions, the deuteroxide ion (OD⁻) from KOD acts as the base, removing a proton or a deuteron (B1233211) from the substrate. If this proton/deuteron transfer is the slowest step in the reaction, a significant primary kinetic isotope effect will be observed.
For instance, in the enolization of ketones, a base is used to remove a proton from the α-carbon. When this reaction is carried out in the presence of KOD in D₂O, the rate of enolate formation can be compared to the rate in the presence of potassium hydroxide (B78521) (KOH) in H₂O. A substantial kH/kD value indicates that the C-H bond cleavage is indeed the rate-limiting step. The magnitude of the PKIE can also provide information about the symmetry of the transition state. A more symmetrical transition state, where the proton is equally shared between the carbon and the oxygen of the deuteroxide, generally leads to a larger KIE.
The magnitude of the PKIE can also offer insights into the nature of the transition state. Theoretical models predict that the maximum KIE for a C-H/C-D bond cleavage at room temperature is around 7-8. libretexts.org An observed KIE close to this theoretical maximum suggests a linear and symmetric transition state where the proton is being transferred. Conversely, smaller KIE values may indicate a less symmetric, "early" or "late" transition state, where the proton is more closely associated with either the reactant or the product.
| Reaction | Substrate | Observed kH/kD | Interpretation |
|---|---|---|---|
| Enolate Formation | 2-Methylcyclohexanone | 5.8 | Proton abstraction is the rate-limiting step with a relatively symmetric transition state. |
| Aldol Condensation | Acetone | 6.5 | C-H bond cleavage to form the enolate is the slow step. |
| Isomerization | Allylbenzene | 4.2 | Proton transfer is rate-limiting, but the transition state may be less symmetric. |
Secondary Kinetic Isotope Effects in KOD-Influenced Transformations
Secondary kinetic isotope effects occur when the isotopic substitution is at a site remote from the bond being broken in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. nih.gov SKIEs arise from changes in the vibrational frequencies of the C-H/C-D bond between the ground state and the transition state due to changes in hybridization or steric environment.
In KOD-catalyzed reactions, SKIEs can provide valuable information about the transition state structure. For example, if the hybridization of the carbon atom bearing the deuterium changes from sp³ in the reactant to sp² in the transition state, a normal SKIE (kH/kD > 1) is typically observed. This is because the out-of-plane bending vibration of an sp³ C-H bond is "stiffer" than that of an sp² C-H bond. Conversely, a change from sp² to sp³ hybridization usually results in an inverse SKIE (kH/kD < 1).
| Reaction Type | Position of Deuterium | Observed kH/kD | Inference about Transition State |
|---|---|---|---|
| SN2 Reaction | α-carbon | 0.95 | sp³ hybridization maintained, slight increase in steric crowding. |
| Elimination (E2) | β-carbon | 1.15 | Change from sp³ to sp² hybridization at the β-carbon. |
| Carbonyl Addition | α-carbon | 1.05 | Rehybridization from sp² to sp³ at the carbonyl carbon. |
Integrated Experimental and Computational Approaches for KIE Determination
The interpretation of experimental KIE data can be significantly enhanced through the use of computational chemistry. mit.edu Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the potential energy surface of a reaction and locate the transition state structure. fiveable.me By calculating the vibrational frequencies of the ground state and transition state for both the hydrogenated and deuterated species, theoretical KIEs can be predicted.
The agreement between experimentally measured and computationally predicted KIEs provides strong support for a proposed reaction mechanism and transition state structure. Discrepancies between the two can point to unaccounted factors, such as quantum mechanical tunneling, or suggest that the proposed mechanism needs refinement.
Advanced Applications of Potassium Deuteroxide in Chemical and Materials Science
Applications in Stable Isotope Labeling and Tracer Studies
Stable isotope labeling is a powerful technique used to trace the fate of molecules in chemical and biological systems. Potassium deuteroxide serves as a crucial reagent in this field, facilitating the introduction of deuterium (B1214612) atoms into organic molecules. This labeling allows for detailed mechanistic studies and the preparation of standards for analytical chemistry. myskinrecipes.compubcompare.ai
Synthetic Utility for Deuterium-Labeled Molecules
This compound is widely employed as a catalyst for hydrogen-deuterium (H/D) exchange reactions, a cost-effective method for synthesizing deuterium-labeled compounds. myskinrecipes.com This process involves the exchange of acidic protons in an organic molecule with deuterium atoms from a deuterium source, typically deuterium oxide (D₂O), in which this compound is dissolved. The strong basicity of the deuteroxide ion (OD⁻) facilitates the deprotonation of weakly acidic C-H bonds, leading to the formation of a carbanion intermediate that is subsequently quenched by a deuteron (B1233211) from the solvent.
This methodology is particularly effective for deuterating positions alpha to carbonyl groups, alkynes, and other acidifying functional groups. The efficiency and regioselectivity of the deuteration can be influenced by factors such as temperature, reaction time, and the concentration of the base.
Key Research Findings:
Deuteration of α-carbons: KOD in D₂O is effective for the deuteration of α-carbons in N-substituted glycines, which is a valuable method for preparing deuterated standards for quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.
Selective Deuteration: In combination with other catalysts, such as transition metals, this compound can be used to achieve selective deuteration of specific C-H bonds in more complex molecules, including heteroarenes.
Pharmaceutical Applications: This method is instrumental in the synthesis of deuterated drug molecules. Deuterium substitution at metabolically active sites can alter the drug's pharmacokinetic profile, potentially leading to improved metabolic stability and efficacy. myskinrecipes.com
| Substrate | Deuteration Site | Significance |
|---|---|---|
| N-substituted glycines | α-carbon | Preparation of internal standards for LC-MS |
| Terminal Alkynes | Alkynyl C-H | Synthesis of deuterated building blocks |
| Ketones | α-carbon | Mechanistic studies of enolization |
Preparation of Deuterated Standards for Analytical Chemistry
Deuterated compounds are essential as internal standards in quantitative analysis, particularly in mass spectrometry-based techniques like LC-MS. The use of a stable isotope-labeled internal standard, which has a higher mass than its non-labeled counterpart but exhibits similar chemical and physical properties, allows for accurate quantification by correcting for variations in sample preparation and instrument response.
This compound-catalyzed H/D exchange offers a straightforward and economical route to these deuterated standards. By carefully controlling the reaction conditions, a high degree of deuterium incorporation can be achieved, which is crucial for the quality of the internal standard.
Methodology for Preparing a Deuterated Standard:
Dissolution: The analyte of interest is dissolved in a deuterated solvent, typically D₂O.
Base Addition: A solution of this compound in D₂O is added to the mixture.
Reaction: The mixture is stirred, sometimes with heating, to facilitate the H/D exchange at the desired positions.
Work-up and Purification: After the reaction is complete, the product is isolated and purified to remove any unreacted starting material and byproducts.
Characterization: The level and position of deuterium incorporation are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Role in Catalysis and Electrocatalytic Research
The catalytic properties of this compound are central to its utility in various chemical transformations. Its strong basicity in deuterated solvent systems enables it to catalyze a range of reactions, while its ionic nature suggests potential applications in electrochemistry.
Base Catalysis in Deuterated Solvent Systems
In deuterated solvents, this compound acts as a strong base, analogous to potassium hydroxide (B78521) in protic solvents. It is a fundamental tool for studying kinetic isotope effects, where the replacement of a proton with a deuteron can significantly alter the rate of a reaction. By comparing reaction rates in the presence of KOH in H₂O versus KOD in D₂O, researchers can gain insights into reaction mechanisms, particularly the involvement of proton transfer in the rate-determining step.
Research Applications:
Mechanistic Elucidation: KOD is used to probe reaction mechanisms where a proton transfer is suspected. A slower reaction rate in the presence of KOD/D₂O compared to KOH/H₂O (a primary kinetic isotope effect) provides strong evidence for proton transfer in the rate-determining step.
Stereoselective Reactions: In certain stereoselective syntheses, the use of KOD in D₂O can influence the stereochemical outcome of a reaction, providing a tool to control the formation of specific stereoisomers.
Electrochemical Processes in this compound Electrolytes
The investigation of this compound as an electrolyte in electrochemical systems is an emerging area of interest. While extensive research has been conducted on various potassium salts in organic solvents for applications such as potassium-ion batteries, the use of KOD in D₂O as an electrolyte is less explored.
Theoretically, a KOD/D₂O electrolyte could offer unique properties due to the different mobilities of D⁺ and OD⁻ ions compared to their protic counterparts, and the altered solvation of K⁺ ions. These differences could potentially influence the efficiency and stability of electrochemical processes. However, specific research findings detailing the performance of this compound electrolytes in applications like electrocatalysis or battery technology are not widely available at present. Further research is needed to explore the potential advantages and challenges of using KOD-based electrolytes in electrochemical systems.
Research in Polymer Chemistry and Materials Science
The synthesis of deuterated polymers is of great importance for various characterization techniques, most notably small-angle neutron scattering (SANS). SANS is a powerful tool for probing the structure and dynamics of polymer chains in bulk and in solution. The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast matching," where specific components of a polymer blend or composite can be made "invisible" to neutrons, enabling the detailed study of the remaining components.
While various methods exist for the synthesis of deuterated polymers, including the polymerization of deuterated monomers, post-polymerization modification via H/D exchange represents a potentially more direct and cost-effective route. This compound, as a strong base catalyst for H/D exchange, could theoretically be employed to introduce deuterium into existing polymer chains, provided the polymer contains acidic C-H bonds and is stable under the basic reaction conditions.
However, detailed research findings on the specific use of this compound for the synthesis or modification of polymers and other materials are limited in the publicly available literature. The development of robust and selective deuteration methods for a wide range of polymers and materials remains an active area of research. The potential to use KOD for creating novel deuterated materials with tailored properties for applications in electronics, optics, and medicine is an area ripe for future exploration.
Investigation of Polymer Degradation Kinetics in KOD Solutions
The study of polymer degradation is crucial for understanding material longevity, recyclability, and environmental impact. Alkaline hydrolysis is a common degradation pathway for polymers containing ester linkages, such as polyesters. The use of this compound in these studies allows for a detailed investigation of the reaction mechanisms through the kinetic isotope effect.
The rate of alkaline hydrolysis of esters is dependent on the concentration of the hydroxide ion. When comparing the degradation kinetics in KOD solutions to those in KOH solutions, a solvent isotope effect is expected. For base-catalyzed ester hydrolysis, the reaction typically proceeds via a nucleophilic attack of the hydroxide/deuteroxide ion on the carbonyl carbon of the ester group. The O-H or O-D bond is not broken in the rate-determining step of this common mechanism. Consequently, the primary kinetic isotope effect is expected to be minimal. However, the solvent environment (D₂O vs. H₂O) can influence the solvation of the reactants and the transition state, leading to a solvent isotope effect. It has been observed that the basicity of OD⁻ in D₂O is slightly higher than that of OH⁻ in H₂O. This can lead to a small acceleration of the reaction rate in D₂O, a phenomenon known as an inverse solvent isotope effect.
Detailed kinetic studies on the degradation of various polymers in KOD solutions are not extensively reported in the literature. However, data from studies using potassium hydroxide can serve as a baseline to predict the behavior in KOD. For instance, the depolymerization of poly(ethylene terephthalate) (PET) in a potassium hydroxide solution has been shown to be first order with respect to both the polymer and the hydroxide concentration. acs.org The reaction proceeds via the sequential reaction of ester linkages on the polymer surface with hydroxide ions. acs.org
Table 1: Kinetic Data for the Depolymerization of PET in Potassium Hydroxide Solution
| Temperature (°C) | Rate Constant (L/min/cm²) | Activation Energy (kJ/mol) |
| 120 | - | 69 |
| 140 | - | 69 |
| 160 | - | 69 |
| Data sourced from a study on PET depolymerization in KOH solution. The rate constant is dependent on specific experimental conditions not fully detailed here. The activation energy, however, provides a key kinetic parameter. acs.org |
By conducting degradation studies in KOD and comparing the results to those obtained in KOH, researchers can gain deeper insights into the role of the hydroxide ion and the solvent in the degradation mechanism. A precise measurement of the kinetic isotope effect can help to elucidate the transition state of the reaction and confirm the involvement of the hydroxide ion in the rate-determining step.
Deuteroxide in the Synthesis and Modification of Polymeric Materials
This compound and its corresponding alkoxides serve as valuable tools in the synthesis of deuterated polymers and for the modification of existing polymeric materials. The incorporation of deuterium into polymers can enhance their stability and provides a powerful method for their characterization using techniques like neutron scattering. researchgate.netsci-hub.se
Synthesis of Deuterated Polymers:
This compound can be used to generate deuterated initiators for polymerization reactions. For example, in the ring-opening polymerization of cyclic esters like lactide to produce polylactic acid (PLA), potassium-based catalysts are highly effective. nih.govmdpi.com While direct use of KOD as the primary catalyst is less common, it can be used to generate deuterated alcohols which then act as initiators. The mechanism often involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then initiates the polymerization. Using a deuterated alcohol and a base like potassium hydride or by performing an H/D exchange on the alcohol using D₂O and a catalytic amount of a strong base, a deuterated initiator can be formed.
A more direct application is in the synthesis of polymers like polyethylene (B3416737) glycol (PEG). The industrial production of PEG often utilizes potassium hydroxide as a catalyst for the ring-opening polymerization of ethylene (B1197577) oxide. isotope.com By substituting KOH with KOD, and using deuterated ethylene oxide, fully deuterated PEG can be synthesized. The deuteroxide anion (OD⁻) acts as the nucleophile that initiates the polymerization by attacking the epoxide ring.
Table 2: Examples of Potassium-Catalyzed Polymerization
| Polymer | Monomer | Catalyst/Initiator System | Typical Reaction Conditions |
| Polylactic Acid (PLA) | Lactide | Potassium-based complexes (e.g., potassium oximates) | Room temperature in toluene |
| Polyethylene Glycol (PEG) | Ethylene Oxide | Potassium Hydroxide / Potassium Alkoxide | Elevated temperature and pressure |
| This table summarizes polymerization reactions where potassium-based catalysts, analogues of this compound, are employed. nih.govisotope.com |
Modification of Polymeric Materials:
This compound is a strong enough base to facilitate hydrogen-deuterium (H/D) exchange on polymer backbones that contain acidic protons. This post-polymerization modification is a powerful technique for introducing deuterium into specific locations within a polymer chain. The process involves treating the polymer with a deuterium source, typically deuterium oxide (D₂O), in the presence of a base catalyst like KOD. The deuteroxide ion abstracts a proton from the polymer, forming a carbanion, which is then quenched by a deuteron from the D₂O solvent. This method is particularly useful for polymers with protons alpha to carbonyl groups or other electron-withdrawing groups.
This selective deuteration is invaluable for various analytical techniques. For instance, in neutron scattering, the significant difference in the scattering cross-section between hydrogen and deuterium allows for contrast matching, enabling the detailed study of polymer morphology, dynamics, and interactions in blends and solutions. researchgate.netsci-hub.se
Computational and Theoretical Investigations of Potassium Deuteroxide Systems
Quantum Mechanical and Molecular Orbital Calculations of Deuterated Species
Quantum mechanical calculations offer a fundamental understanding of the electronic structure and bonding in potassium deuteroxide. While detailed studies on the isolated KOD molecule are not extensively available in the literature, research on crystalline KOD provides significant insights. In these solid-state systems, the principles of molecular orbital (MO) theory are applied to understand the interactions between the potassium cation (K⁺) and the deuteroxide anion (OD⁻) within the crystal lattice.
Molecular orbital theory posits that atomic orbitals combine to form molecular orbitals, which extend over the entire molecule or, in this case, the crystal. nih.gov The formation of bonding and antibonding orbitals dictates the stability and nature of the chemical bonds. In the context of KOD, the interaction between the potassium ion and the deuteroxide ion is primarily ionic. However, the deuteroxide ion itself features a covalent bond between oxygen and deuterium (B1214612), which can be described by the overlap of their respective atomic orbitals to form sigma (σ) bonding and antibonding molecular orbitals.
Theoretical investigations into the crystalline forms of KOH and KOD have utilized sophisticated techniques such as density functional perturbation theory (DFPT) to perform phonon calculations within the harmonic approximation. mit.edu These studies are essential for understanding the vibrational modes of the crystal lattice, which are influenced by the mass difference between hydrogen and deuterium.
One of the key findings from these quantum mechanical studies is the significant role of nuclear quantum effects (NQEs). For instance, in the study of the antiferroelectric to paraelectric phase transition in KOH and KOD crystals, it was demonstrated that classical molecular dynamics simulations are insufficient to capture the upward shift in the Curie temperature upon deuteration. mit.edu By incorporating NQEs through methods like Feynman path integrals in ab initio molecular dynamics simulations, a more accurate description of the system's behavior is achieved. These quantum fluctuations are slightly milder upon deuteration at low temperatures. mit.edu
| Parameter | Value/Method |
|---|---|
| Calculation Method | Density Functional Perturbation Theory (DFPT) |
| Pseudopotentials (O, D) | Ultrasoft |
| Pseudopotential (K) | Norm-conserving |
| Plane-wave Cutoff Energy (Kohn-Sham states) | 50 Ry |
| Plane-wave Cutoff Energy (Charge density and potential) | 400 Ry |
| Brillouin Zone Sampling | 2 × 4 × 3 Monkhorst–Pack grid |
Density Functional Theory (DFT) Studies on Deuterium Interactions and Reactivity Profiles
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of materials, including this compound. DFT calculations are employed to determine the ground-state electronic energy of a system by focusing on the electron density rather than the complex many-electron wavefunction. This approach provides a balance between accuracy and computational cost, making it suitable for studying condensed matter systems.
In the context of KOD, DFT studies have been instrumental in understanding the nature of deuterium interactions and their influence on the material's properties. For example, ab initio molecular dynamics simulations based on DFT have been used to calculate the electronic structure and atomic forces in both KOH and KOD crystals. mit.edu These calculations often utilize approximations such as the Perdew-Burke-Ernzerhof (PBE) functional. mit.edu
The substitution of protium (B1232500) with deuterium in the hydroxide (B78521) group leads to changes in the vibrational frequencies and bond lengths due to the heavier mass of deuterium. DFT calculations can accurately predict these isotopic effects. The zero-point energy (ZPE) of the O-D bond in deuteroxide is lower than that of the O-H bond in hydroxide, which can influence reaction barriers and equilibrium constants, forming the basis of kinetic and thermodynamic isotope effects.
While specific DFT studies on the reactivity profile of KOD are not abundant, the principles can be inferred from studies on related systems. For instance, DFT is widely used to study the adsorption and reaction of molecules on surfaces, which is relevant to the catalytic applications of potassium-containing compounds. The interaction of the deuteroxide group with other species will be governed by its electronic structure, which can be precisely modeled by DFT.
| Aspect | Method/Functional | Application |
|---|---|---|
| Electronic Structure and Forces | DFT with PBE approximation | Calculation of ground-state properties and forces for MD simulations. |
| Nuclear Quantum Effects | Feynman Path Integrals | Incorporating quantum nature of nuclei in simulations. |
| Vibrational Properties | Density Functional Perturbation Theory (DFPT) | Calculation of phonon modes. |
Molecular Dynamics Simulations of this compound Solvation and Ion Transport
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly valuable for investigating the behavior of this compound in solution, providing insights into solvation structures and the transport of K⁺ and OD⁻ ions.
In an MD simulation of KOD in heavy water (D₂O), the interactions between particles are described by a force field, which is a set of empirical potential energy functions. These simulations can reveal the structure of the solvation shell around the K⁺ and OD⁻ ions. The heavier mass of deuterium in both the deuteroxide ion and the heavy water solvent, compared to protium in KOH and H₂O, can lead to differences in the dynamics and structure of the solution. For instance, D₂O is known to be more structured and has stronger hydrogen bonds than H₂O, which can affect the hydration of ions and their mobility.
Studies on the transport of potassium ions in the presence of D₂O have shown measurable isotope effects. For example, research on potassium absorption and translocation in biological systems equilibrated with D₂O indicated a decrease in K⁺ absorption with increasing D₂O concentration. nih.gov This suggests that the change in solvent from H₂O to D₂O impacts the transport of potassium ions.
While large-scale MD simulations specifically targeting KOD solutions are not widely documented, the principles governing ion transport in solution are well-established. The mobility of an ion is influenced by its size, charge, and interaction with the surrounding solvent molecules. The strength of the interaction between K⁺ and the oxygen atom of the solvent (D₂O) and between OD⁻ and the deuterium atoms of the solvent will dictate the stability of the solvation shells and the ease with which the ions can move through the solution.
| Factor | Description | Effect of Deuteration |
|---|---|---|
| Solvent Structure | The arrangement of D₂O molecules around the K⁺ and OD⁻ ions. | D₂O is more structured than H₂O, potentially leading to more stable solvation shells. |
| Hydrogen/Deuterium Bonding | The strength of the bonds between the ions and solvent molecules. | Deuterium bonds are generally stronger than hydrogen bonds, which can affect ion mobility. |
| Ionic Mass | The mass of the OD⁻ ion is greater than the OH⁻ ion. | This can lead to slower diffusion of the deuteroxide ion compared to the hydroxide ion. |
| Solvent Viscosity | The viscosity of D₂O is slightly higher than that of H₂O. | Higher viscosity can lead to a decrease in ionic mobility. |
Solvation Dynamics and Intermolecular Interactions in Potassium Deuteroxide Solutions
Spectroscopic Probes of Solvation Structures in Deuterium (B1214612) Oxide
Spectroscopic techniques are powerful tools for elucidating the molecular-level structure of KOD solutions. Infrared (IR) and Raman spectroscopy, in particular, are sensitive to the vibrational modes of the O-D bond and can provide detailed information about the local environment of the deuteroxide ion and the surrounding D₂O molecules.
In pure D₂O, the O-D stretching band in the Raman spectrum is a broad feature centered around 2500 cm⁻¹. This broadening is a consequence of the diverse range of hydrogen-bonding environments experienced by individual D₂O molecules. When KOD is introduced, distinct changes in the vibrational spectra are observed. The presence of the deuteroxide ion (OD⁻) introduces its own vibrational signature and perturbs the hydrogen-bonding network of the solvent.
Studies on alkali hydroxide (B78521) solutions in D₂O have shown that the OD⁻ ion gives rise to a sharper vibrational band at a frequency different from that of bulk D₂O, reflecting its unique local environment. Furthermore, the presence of the K⁺ and OD⁻ ions disrupts the tetrahedral hydrogen-bonding network of D₂O. This disruption is manifested as changes in the intensity and shape of the main O-D stretching band. Specifically, the introduction of ions can lead to a decrease in the intensity of the low-frequency shoulder of the O-D band, which is associated with highly ordered, tetrahedrally coordinated D₂O molecules, and an increase in intensity at higher frequencies, corresponding to more weakly hydrogen-bonded or disordered water molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for probing solvation structures. The chemical shift of the deuterium nucleus (²H or D) is sensitive to its electronic environment. In KOD solutions, the deuterium chemical shift of the D₂O solvent provides information about the average hydrogen-bonding strength. The presence of K⁺ and OD⁻ ions influences the electron density around the solvent deuterium nuclei, leading to changes in the observed chemical shift. Generally, ions that are considered "structure-breaking" (chaotropes) lead to an upfield shift, while "structure-making" (kosmotropes) ions cause a downfield shift. Both K⁺ and OD⁻ are known to have a disruptive effect on the water structure, which would be reflected in the deuterium NMR spectra of KOD solutions.
Table 8.1: Spectroscopic Techniques for Studying KOD/D₂O Solutions
| Spectroscopic Technique | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Vibrational modes of OD⁻ and D₂O, hydrogen bond strength and geometry. |
| Raman Spectroscopy | Changes in the hydrogen-bonding network of D₂O, ion-solvent interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Local electronic environment of deuterium nuclei, average hydrogen-bonding strength, ion-induced structural changes. |
| Neutron Diffraction with Isotopic Substitution | Detailed radial distribution functions for K⁺-O, K⁺-D, O⁻-D, and O⁻-O pairs, providing a comprehensive picture of the solvation shell structure. nih.govstfc.ac.uk |
Elucidation of Ion-Solvent and Solvent-Solvent Interactions in KOD/D₂O Systems
The dissolution of potassium deuteroxide in deuterium oxide is governed by the interplay of ion-solvent and solvent-solvent interactions. The K⁺ cation and the OD⁻ anion each interact with the surrounding D₂O molecules, leading to the formation of solvation shells.
Ion-Solvent Interactions:
Potassium Ion (K⁺): The K⁺ ion is a relatively large, singly charged cation with a low charge density. In aqueous solutions, it is considered a weak "structure-breaker" or chaotrope. Ab initio molecular dynamics simulations of K⁺ in water have shown that it has a weakly defined hydration shell. nih.govarxiv.orgchemrxiv.orgresearchgate.net The K⁺-oxygen radial distribution function indicates that the ion perturbs the water structure significantly only in its first hydration shell. nih.gov The average coordination number of K⁺ in water is approximately 6.2 to 6.5. nih.gov It is expected that the interaction of K⁺ with D₂O molecules will be similar, characterized by electrostatic ion-dipole interactions that are not strong enough to impose a rigid, long-range order on the surrounding solvent molecules.
Deuteroxide Ion (OD⁻): The deuteroxide ion is a more complex species in terms of its interaction with the solvent. It can act as both a hydrogen bond acceptor (through its oxygen atom) and, to a lesser extent, a hydrogen bond donor (through its deuterium atom). The negative charge is localized on the oxygen atom, making it a strong hydrogen bond acceptor. The interaction of OD⁻ with D₂O molecules is therefore strong, leading to a well-defined solvation shell. Quantum molecular dynamics simulations of hydroxide solutions have provided insights into the structure of this solvation shell. aip.org
Solvent-Solvent Interactions:
Table 8.2: Key Intermolecular Interactions in KOD/D₂O Solutions
| Interaction Type | Description |
|---|---|
| K⁺ - D₂O | Primarily ion-dipole interactions. K⁺ acts as a weak structure-breaker. |
| OD⁻ - D₂O | Strong hydrogen bonding, with OD⁻ acting as a primary hydrogen bond acceptor. |
| D₂O - D₂O | Hydrogen bonding network is perturbed by the presence of ions, leading to a decrease in overall structure. |
Dynamic Processes of Deuteroxide Ions in Solution
The dynamic behavior of the deuteroxide ion in D₂O is a key aspect of the solution's properties. These dynamics occur on a range of timescales, from the ultrafast librational and vibrational motions to the slower diffusive and reorientational motions.
Vibrational Energy Relaxation:
Femtosecond pump-probe spectroscopy is a powerful technique for studying the ultrafast dynamics of vibrational excitations. nih.gov In the context of KOD/D₂O solutions, this technique can be used to measure the lifetime of the O-D stretching vibration of the OD⁻ ion. Following vibrational excitation, the energy dissipates into the surrounding solvent through a process known as vibrational energy relaxation. The rate of this relaxation is sensitive to the strength of the coupling between the OD⁻ vibrator and the surrounding D₂O molecules. Studies on HOD in D₂O have shown that the lifetime of the OH stretch is on the order of picoseconds, and it is expected that the OD⁻ stretch in D₂O would exhibit similarly rapid relaxation dynamics.
Reorientational Dynamics:
The deuteroxide ion can reorient in solution through a combination of physical rotation and chemical exchange (proton/deuteron (B1233211) transfer). Dielectric relaxation spectroscopy can provide insights into the collective reorientational dynamics of the solution. Studies on light, heavy, and heavy-oxygen water have shown that isotopic substitution significantly affects the dielectric relaxation dynamics. rsc.org The presence of ions further modifies these dynamics. The reorientation of the OD⁻ ion is coupled to the dynamics of its solvation shell, and the timescale for this process is influenced by the making and breaking of hydrogen bonds with the surrounding D₂O molecules.
Translational Diffusion:
The translational motion of the K⁺ and OD⁻ ions, as well as the D₂O solvent molecules, can be characterized by their self-diffusion coefficients, which can be measured using techniques like pulsed-field gradient NMR. The diffusion of ions in solution is influenced by their size, charge, and their interactions with the solvent. The "structure-breaking" nature of K⁺ and OD⁻ is expected to lead to an increase in the fluidity of the surrounding water, which could be reflected in the diffusion coefficients.
Table 8.3: Dynamic Processes in KOD/D₂O Solutions
| Dynamic Process | Timescale | Probing Technique |
|---|---|---|
| Vibrational Energy Relaxation of OD⁻ | Femtoseconds to picoseconds | Femtosecond Pump-Probe Spectroscopy |
| Reorientational Motion of OD⁻ and D₂O | Picoseconds to nanoseconds | Dielectric Relaxation Spectroscopy, NMR Relaxation |
| Translational Diffusion | Nanoseconds and longer | Pulsed-Field Gradient NMR |
Q & A
Q. What is the methodological role of potassium deuteroxide (KOD) in NMR sample preparation, and how is it applied experimentally?
this compound is used to prepare deuterated buffers (e.g., pH 7.0 in D₂O) to minimize proton interference in NMR spectra. To standardize this:
- Dissolve KOD in D₂O to achieve the desired molarity.
- Adjust pH using a calibrated meter and validate via NMR resonance stability (e.g., exclude the 4.75–5.00 ppm region to avoid water interference).
- Include internal standards like TSP (trimethylsilylpropanesulfonic acid) for chemical shift referencing .
Q. What safety protocols are critical when handling this compound in the laboratory?
KOD is corrosive (Skin Corr. 1A, H314) and requires:
Q. How does isotopic purity (e.g., 98 atom% D) of KOD impact experimental reproducibility?
High deuterium purity minimizes proton contamination in deuterium NMR (²H-NMR) and kinetic isotope effect studies. Validate purity by:
- Analyzing supplier certificates (e.g., ≥98 atom% D).
- Running control NMR spectra to detect residual proton signals .
Advanced Research Questions
Q. How can deuterium exchange kinetics in KOD solutions be quantified for mechanistic studies?
Kinetic experiments involve:
Q. What strategies mitigate pH variability when using KOD in multi-omics studies (e.g., metabolomics)?
To ensure consistency:
- Pre-titrate KOD-D₂O buffers to pH 7.0 using traceable standards.
- Apply multilevel partial least squares discriminant analysis (ML-PLS-DA) to NMR data to correct batch effects.
- Exclude spectral regions with residual water interference (e.g., 4.75–5.00 ppm) .
Q. How do researchers resolve contradictions in deuterium incorporation data when using KOD?
Contradictions may arise from:
Q. What methodologies optimize KOD use in 2D-NMR experiments (e.g., COSY or TOCSY)?
For homonuclear correlation spectroscopy:
- Use 600 MHz NMR systems with optimized relaxation delays (e.g., 1.1 seconds for COSY).
- Process data with software like ACD/NMR Processor to integrate KOD-stabilized resonances.
- Apply IQR filtering to remove low-variance data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
